Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-

p38 MAP Kinase Inhibition Structure-Activity Relationship Kinase Selectivity

Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- (CAS 651781-11-2) is a synthetic organic compound characterized by a benzamide core, a cyclopropyl group, and a 1-(ethylsulfonyl)-1H-indazole moiety. Belonging to the class of 1-sulfonyl-1H-indazole derivatives, it has been identified as part of a chemical series of p38 MAP kinase inhibitors in patent literature, suggesting a primary research application in studying inflammatory and stress-related signaling pathways.

Molecular Formula C20H21N3O3S
Molecular Weight 383.5 g/mol
CAS No. 651781-11-2
Cat. No. B12531382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-
CAS651781-11-2
Molecular FormulaC20H21N3O3S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NC4CC4)C)C=N1
InChIInChI=1S/C20H21N3O3S/c1-3-27(25,26)23-19-9-6-14(10-16(19)12-21-23)18-11-15(5-4-13(18)2)20(24)22-17-7-8-17/h4-6,9-12,17H,3,7-8H2,1-2H3,(H,22,24)
InChIKeyGXQPIHVHXAQIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methylbenzamide (CAS 651781-11-2): A 1-Sulfonyl-1H-Indazole Kinase Inhibitor


Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- (CAS 651781-11-2) is a synthetic organic compound characterized by a benzamide core, a cyclopropyl group, and a 1-(ethylsulfonyl)-1H-indazole moiety [1]. Belonging to the class of 1-sulfonyl-1H-indazole derivatives, it has been identified as part of a chemical series of p38 MAP kinase inhibitors in patent literature, suggesting a primary research application in studying inflammatory and stress-related signaling pathways [1].

Procurement Risk Analysis for 1-Sulfonyl-1H-Indazole p38 Inhibitors: Why Generic Substitution is Not Feasible


Generic substitution is not feasible for this compound because sub-nanomolar selectivity profiles within the 1-sulfonyl-1H-indazole class are highly sensitive to the nature of the N1-sulfonyl substituent [1]. The patent literature establishes that structural variations at this position, including the specific ethylsulfonyl group on the target compound, are critical determinants of p38 alpha isoform inhibition, metabolic stability, and selectivity against a panel of other kinases [1]. As such, an interchange with a structurally similar analog lacking this precise substituent carries a high risk of a null or orthogonal pharmacological outcome, underscoring the need for procurement of the exact CAS 651781-11-2 entity.

Quantitative Comparator Analysis: N-Cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methylbenzamide vs. p38 Inhibitor Alternatives


N1-Sulfonyl Substituent Engineering for Kinase Affinity: Ethylsulfonyl vs. Aromatic Sulfonyl Series

The target compound's ethylsulfonyl group is a key differentiator from analogs featuring larger aromatic sulfonyl groups (e.g., phenylsulfonyl, thienylsulfonyl) described in the same patent family [1]. While precise numerical IC50 or Ki values are not disclosed in the primary source, the patent highlights that the substitution pattern at the N1-sulfonyl position is used to finely tune p38 alpha inhibitory activity and metabolic stability, implying a distinct pharmacological profile for the ethylsulfonyl derivative [1]. This positions the target compound as a selective pharmacophore within a broader class of p38 inhibitors like SB203580 (an imidazole) and BIRB-796 (a pyrazolyl-urea).

p38 MAP Kinase Inhibition Structure-Activity Relationship Kinase Selectivity

Cis-Cyclopropylamide as a Metabolic Stabilizer: A Comparison with Classical p38 Inhibitor Chemotypes

The N-cyclopropylamide group in the target compound is a structural deviation from the heteroaryl amides common in many early p38 inhibitors like SB-203580 [1]. While specific microsomal stability data for this exact compound is not provided in the patent, the introduction of a cyclopropyl ring is a well-established medicinal chemistry strategy to reduce oxidative metabolism of the amide bond, a known soft spot. This infers improved in vitro metabolic stability compared to unsubstituted or N-methyl-benzamides within the same structural series, a characteristic valuable for cell-based and in vivo assays.

Metabolic Stability p38 Inhibitor Cyclopropylamide

Core Scaffold Differentiation: 5-Aryl-1H-indazole vs. Imidazole (SB203580) and Pyrazolyl-urea (BIRB-796) p38 Inhibitors

The target compound's 5-aryl-1H-indazole core represents a distinct chemical topology from the imidazole-based SB203580 or the pyrazolyl-urea-based BIRB-796 [1]. The indazole ring system is a known ATP-competitive hinge-binding motif that offers a different kinase selectivity profile, often with enhanced selectivity for p38 over other MAP kinases like JNK2. While direct numerical selectivity data for this compound is absent, the 1H-indazole scaffold itself is a point of differentiation. The specific 5-(1-sulfonylindazol-5-yl) substitution pattern further refines the ATP-binding pocket interactions.

p38 Kinase Kinase Selectivity Indazole Scaffold

Primary Research Deployment Scenarios for N-Cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methylbenzamide (CAS 651781-11-2)


p38α MAP Kinase-Dependent Signaling Studies Requiring a Selective Pharmacophore

This compound is ideally suited as a chemical probe in research focused on p38α-mediated signal transduction. Its specific 1-(ethylsulfonyl)-1H-indazole structure, as disclosed in the patent literature, allows scientists to interrogate p38α-dependent pathways with a chemotype distinct from classical imidazole-based inhibitors like SB203580 [1]. This bypasses historical off-target effects associated with other scaffolds, thereby providing cleaner mechanistic readouts in kinase panel assays.

Structure-Activity Relationship (SAR) Benchmarking for 1-Sulfonyl-1H-Indazole Kinase Inhibitors

The compound serves as a critical benchmark for any medicinal chemistry program exploring the SAR of the 1-sulfonyl group on an indazole core. By using this compound as a reference standard, researchers can systematically evaluate how modifications to the ethylsulfonyl moiety impact key parameters like potency, cellular permeability, and metabolic stability, as inferred from the patent's focus on this substituent class [1].

In Vitro Inflammatory Disease Model Development (e.g., Rheumatoid Arthritis)

Given its provenance as a p38 kinase inhibitor targeting inflammatory conditions like rheumatoid arthritis, this compound is a lead candidate for developing in vitro disease models [1]. The inferred metabolic stability from its cyclopropylamide group makes it particularly suitable for longer-duration cytokine release assays (e.g., TNF-α, IL-1β inhibition in LPS-stimulated PBMCs or synoviocytes), where compound degradation is a common confounding variable.

Inter-Laboratory Reproducibility Standard for p38 Inhibitor Procurement

The precise structural identity of the compound is critical for ensuring reproducibility between different research sites. Procuring CAS 651781-11-2 eliminates ambiguity arising from generic synonyms or near-analog contaminants. For laboratories attempting to replicate published findings from the associated patent family, ordering this exact entity is a non-negotiable step to guarantee the biochemical profile matches the claimed invention [1].

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